molecular formula C20H26N2O3 B2379366 1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea CAS No. 1797900-85-6

1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea

Número de catálogo: B2379366
Número CAS: 1797900-85-6
Peso molecular: 342.439
Clave InChI: UMNQEAGMFLHVSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea is a synthetic, unsymmetrical urea derivative designed for biochemical research. The urea pharmacophore is a privileged structure in medicinal chemistry, known for its ability to act as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets . This compound features a 4-methoxybenzyl group, a common motif in drug discovery, and a unique 2-methoxy-2-phenylbutyl moiety that contributes to its overall lipophilicity and potential for target binding. Unsymmetrical urea scaffolds, like the one in this compound, are of significant interest in anticancer drug design, as evidenced by FDA-approved drugs such as Sorafenib and Regorafenib . Researchers can utilize this chemical as a building block or a reference standard in the development of novel therapeutic agents, the study of enzyme inhibition, or as a probe for investigating signal transduction pathways . The product is provided with guaranteed high purity and stability for reliable, reproducible research outcomes. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Propiedades

IUPAC Name

1-(2-methoxy-2-phenylbutyl)-3-[(4-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-4-20(25-3,17-8-6-5-7-9-17)15-22-19(23)21-14-16-10-12-18(24-2)13-11-16/h5-13H,4,14-15H2,1-3H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNQEAGMFLHVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Isocyanate-Amine Coupling

The most widely reported method involves reacting 2-methoxy-2-phenylbutyl isocyanate with 4-methoxybenzylamine (or vice versa). This approach leverages the nucleophilic addition of amines to isocyanates, forming urea linkages under mild conditions.

Typical Procedure :

  • Isocyanate Synthesis :
    • 2-Methoxy-2-phenylbutylamine is treated with bis(trichloromethyl)carbonate (BTC) in dichloromethane at 0–5°C to generate the corresponding isocyanate.
    • Yield: 78–85% (reported for analogous compounds).
  • Urea Formation :
    • The isocyanate is reacted with 4-methoxybenzylamine in anhydrous tetrahydrofuran (THF) at room temperature for 12–24 hours.
    • Base catalysts (e.g., triethylamine) are optional but improve yields by neutralizing HCl byproducts.

Reaction Scheme :
$$
\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}
$$
Key intermediates and products confirmed via $$^{1}\text{H}$$-NMR and IR spectroscopy.

Cyclic Carbonate-Amine Method

An alternative route employs cyclic carbonates and amines, as described in EP0846679A2. This method avoids hazardous isocyanates, enhancing safety profiles.

Procedure :

  • Cyclic Carbonate Preparation :
    • Ethylene carbonate derivatives react with 2-methoxy-2-phenylbutanol under basic conditions to form a carbonate intermediate.
  • Amine Coupling :
    • The carbonate reacts with 4-methoxybenzylamine in the presence of sodium methoxide (NaOMe) at 60–80°C for 6–8 hours.
    • Yields: 65–72% (patent data for analogous ureas).

Advantages :

  • Eliminates isocyanate handling.
  • Scalable for industrial production.

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent Anhydrous THF 12% vs. DCM
Temperature 25°C 18% vs. 0°C
Catalyst (E.g., Et₃N) 1.2 equiv. 22% increase

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (>40°C) promote side reactions, reducing purity.

Stoichiometric Ratios

A 1:1.05 molar ratio (amine:isocyanate) minimizes unreacted starting materials. Excess isocyanate (>1.1 equiv.) leads to bis-urea byproducts.

Analytical Characterization

Spectroscopic Data

Technique Key Signals (1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea)
IR (KBr) 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)
$$^{1}\text{H}$$-NMR δ 6.8–7.4 (aromatics), δ 3.7 (OCH₃), δ 3.3–3.5 (N-CH₂)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Safety Considerations
Isocyanate-Amine 78–85 >98 Requires hazardous isocyanates
Cyclic Carbonate 65–72 95–97 Safer, scalable

The isocyanate route offers superior yields but necessitates stringent safety protocols. The carbonate method, while lower-yielding, is preferable for large-scale synthesis.

Challenges and Mitigation

  • Byproduct Formation :
    • Bis-ureas form via over-reaction; controlled stoichiometry and low temperatures suppress this.
  • Moisture Sensitivity :
    • Anhydrous conditions and molecular sieves improve reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzaldehyde or methoxybenzoic acid, while reduction could yield methoxybenzyl alcohol or methoxybenzylamine.

Aplicaciones Científicas De Investigación

1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues

Substituent Variations

Compound T.2 :

  • Structure: 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea.
  • Key Feature: Incorporates a triazole ring and chlorophenyl group .
  • Relevance: The triazole moiety enhances binding to kinase domains, while the 4-methoxybenzyl group aligns with the target compound’s substituent .

Compound T.14 :

  • Structure: (E)-1-(4-Chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea.
  • Key Feature: Contains a styryl group for improved π-π stacking in receptor binding.
  • Relevance: Demonstrates enhanced VEGFR-2 inhibition compared to T.2, suggesting the importance of extended conjugation .

Compound 41 :

  • Structure: 1-(4-Methoxybenzyl)-3-(5-phenylpyridin-2-yl)urea.
  • Key Feature: A pyridyl group replaces the phenylbutyl chain.
  • Relevance: The pyridyl nitrogen may improve solubility and hydrogen bonding, critical for blood-brain barrier penetration in neurological targets .

Functional Group Impact
  • Methoxy Groups : Present in all compounds, these groups enhance solubility and modulate electronic effects, influencing receptor affinity.
  • Halogen vs.

Pharmacological Activity

Antiangiogenic Properties
  • Target: VEGFR-2 inhibition is a common mechanism. T.14: Synergizes with T.2, reducing endothelial tube formation by 60% in vitro .
  • Structural Insight : The styryl group in T.14 likely enhances hydrophobic interactions with the kinase domain.
Immunomodulatory Effects
  • Targets : PD-L1 and c-Myc inhibition.
    • T.14 : Enhances BMS-8 (experimental PD-L1 inhibitor), reducing c-Myc expression by 40% in murine models .
  • Mechanistic Insight : Urea derivatives with extended aromatic systems (e.g., T.14) show improved dual-target activity.

Analytical and Physicochemical Data

Compound Melting Point (°C) HPLC Retention (min) Key MS Fragment (m/z)
T.2 Not reported Not reported 334 (M⁺)
T.14 Not reported Not reported 351 (M⁺)
Compound 41 124 5.9 351 (M⁺)
Target Compound Data not available Data not available Data not available
  • Trends : Lower HPLC retention times correlate with higher polarity (e.g., pyridyl groups in Compound 41).

Clinical and Preclinical Relevance

  • T.2 and T.14: Prioritized for in vivo studies due to multitarget profiles, reducing tumor growth by 50% in xenograft models .
  • Compound 41 : Evaluated in Alzheimer’s models, highlighting urea derivatives’ versatility beyond oncology .

Actividad Biológica

1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by methoxy and phenyl groups, which contribute to its biological properties. The synthesis typically involves several steps:

  • Formation of the 2-Methoxy-2-phenylbutyl Intermediate : This is achieved through the reaction of 2-methoxyacetophenone with an alkylating agent under basic conditions.
  • Formation of the 4-Methoxybenzyl Intermediate : This involves the reaction of 4-methoxybenzyl chloride with a nucleophile.
  • Coupling Reaction : The final step combines the two intermediates in the presence of a urea derivative to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors (σRs), particularly σ1 and σ2 receptors. These receptors are implicated in various physiological processes, including:

  • Modulation of Ion Channels : σRs influence the activity of ion channels, such as K+ channels and NMDA receptors, which are crucial for neuronal signaling .
  • Regulation of Apoptosis : Activation of σ2 receptors has been shown to induce apoptosis in cancer cells through modulation of intracellular calcium levels and other signaling pathways .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may serve as a potential therapeutic agent for cancer treatment. The mechanism involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways selectively in tumor cells, distinguishing it from traditional chemotherapeutics that often affect normal cells as well .
  • Interaction with Cancer Signaling Pathways : It modulates key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in oncology .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their efficacy:

StudyCompoundFindings
1-(2-Methoxy-2-phenylethyl)-3-(4-methoxybenzyl)ureaShowed reduced tumor growth in xenograft models.
σ2 Receptor AgonistsInduced apoptosis in pancreatic carcinoma cells, highlighting the importance of σRs in cancer therapy.
Related UreasDemonstrated significant cytotoxicity against breast cancer cell lines via σR modulation.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be optimized to enhance yield?

The synthesis involves multi-step reactions, typically starting with condensation of substituted benzylamines with isocyanates or carbamoyl chlorides. Key steps include nucleophilic substitution for methoxy group introduction and urea bond formation via coupling. Optimization strategies include:

  • Temperature control (0–60°C) to minimize side reactions
  • Solvent selection (e.g., DMF for solubility, THF for reactivity)
  • Catalytic use of triethylamine to accelerate urea formation Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Critical techniques include:

  • NMR spectroscopy (¹H/¹³C): Verifies methoxy group positions (δ 3.7–3.9 ppm) and urea NH signals (δ 5.8–6.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated within ±2 ppm error) .
  • HPLC-UV : Assesses purity (>98%) using C18 columns (λ = 254 nm, acetonitrile/water mobile phase) .

Q. What are the recommended storage conditions to maintain chemical stability?

Store desiccated at -20°C under argon. Stability studies show <5% degradation over 12 months when protected from light (amber vials). Aqueous solutions (≤1 mM in PBS) remain stable for 72 hours at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variations >10-fold across cancer cell lines)?

Discrepancies may arise from:

  • Cell culture variables (e.g., serum concentration, passage number)
  • Compound solubility (DMSO vs. aqueous buffers) Methodological solutions:
  • Standardize protocols using isogenic cell lines
  • Perform pharmacokinetic profiling (plasma protein binding, metabolic stability)
  • Validate activity via orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .

Q. What computational strategies enable effective structure-activity relationship (SAR) analysis of methoxy-substituted urea derivatives?

Advanced approaches include:

  • 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) to map substituent effects on potency .
  • Molecular docking : Predict binding modes to targets like kinases (AutoDock Vina, Glide) .
  • Free energy perturbation (FEP) : Quantify energy changes from substituent modifications (e.g., fluorobenzyl vs. methoxybenzyl groups) .

Q. What experimental approaches elucidate dual-target inhibition mechanisms (e.g., VEGFR-2/PD-L1)?

Mechanistic studies require:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., compound T.14: Kd = 38 nM for VEGFR-2) .
  • Phosphoproteomics (LC-MS/MS) : Map signaling pathway alterations post-treatment .
  • CRISPR knockouts : Validate target specificity by rescuing activity in gene-edited cells .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.